![molecular formula C23H25N3O4S2 B2466877 4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325734-27-8](/img/structure/B2466877.png)
4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a thiazole, a sulfonyl group, and a methoxyphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The azepane ring, for example, is a seven-membered ring with one nitrogen atom, which can impart unique properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might make the compound more polar, while the azepane ring could affect its shape and size .Scientific Research Applications
Protein Kinase B Inhibition
Research has shown that azepane derivatives, similar to the chemical structure , have been evaluated for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, including azepane derivatives, are of interest due to their potential in drug development for diseases where PKB-alpha is a key factor (Breitenlechner et al., 2004).
Antimicrobial Applications
Several studies have synthesized and evaluated thiazole derivatives, which are structurally similar to the compound , for their antimicrobial properties. These compounds have shown potential in acting against various bacterial and fungal strains, highlighting their significance in the development of new antimicrobial agents (Bikobo et al., 2017); (Chawla, 2016).
Anticancer Potential
Research has focused on the synthesis of thiazole derivatives and evaluating their potential as anticancer agents. For instance, studies on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising results against various cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy (Ravinaik et al., 2021).
Anticonvulsant Activity
Azole derivatives incorporating sulfonamide moieties, which share some structural features with the compound of interest, have been synthesized and tested for their anticonvulsant activities. Some of these compounds have shown significant protection against convulsions, indicating their potential use in the treatment of epilepsy or related conditions (Farag et al., 2012).
Adjuvant in Vaccines
A compound structurally related to 4-(Azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, identified as an aminothiazole scaffold, has been studied for its role as a co-adjuvant in enhancing immune responses in vaccines. This research points towards the potential of similar compounds in augmenting vaccine efficacy (Saito et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-10-6-17(7-11-19)21-16-31-23(24-21)25-22(27)18-8-12-20(13-9-18)32(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSFNAQSRWGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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